molecular formula C21H25N3O7 B3003672 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide CAS No. 391883-20-8

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3003672
CAS No.: 391883-20-8
M. Wt: 431.445
InChI Key: OYRWBHCKZYFLOU-FOKLQQMPSA-N
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Description

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its multiple methoxy groups and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    2,5-dimethoxybenzaldehyde+hydrazine hydrate2,5-dimethoxybenzylidene hydrazone\text{2,5-dimethoxybenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{2,5-dimethoxybenzylidene hydrazone} 2,5-dimethoxybenzaldehyde+hydrazine hydrate→2,5-dimethoxybenzylidene hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product through an acylation reaction.

    2,5-dimethoxybenzylidene hydrazone+ethyl 3,4,5-trimethoxybenzoyl chlorideThis compound\text{2,5-dimethoxybenzylidene hydrazone} + \text{ethyl 3,4,5-trimethoxybenzoyl chloride} \rightarrow \text{this compound} 2,5-dimethoxybenzylidene hydrazone+ethyl 3,4,5-trimethoxybenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

  • Substitution: : The aromatic rings with methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of multiple methoxy groups and the hydrazone linkage suggests it could interact with biological molecules, potentially serving as a lead compound for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s structure suggests it could have activity against certain diseases, possibly through interactions with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
  • N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzoic acid

Uniqueness

Compared to similar compounds, (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer enhanced stability and specific interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7/c1-27-15-6-7-16(28-2)14(8-15)11-23-24-19(25)12-22-21(26)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWBHCKZYFLOU-FOKLQQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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